N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide
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Overview
Description
N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a cyanomethyl group, a methylsulfanyl group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide can be achieved through a multi-step process involving the formation of the imidazole ring followed by the introduction of the cyanomethyl and methylsulfanyl groups. One common method involves the reaction of 2-mercaptoacetophenone with cyanomethyl bromide in the presence of a base to form the intermediate compound, which is then cyclized to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyanomethyl group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-4-carboxamide
- N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-3-carboxamide
- N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-2-carboxamide
Uniqueness
N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyanomethyl and methylsulfanyl groups also contributes to its distinct properties compared to other imidazole derivatives .
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-17(9-8-15)13(19)12-10-16-14(20-2)18(12)11-6-4-3-5-7-11/h3-7,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRJQCVXTZTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CN=C(N1C2=CC=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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